

Geranylamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Geranylamine**

Cat. No.: **B3427868**

[Get Quote](#)

CAS Number: 6246-48-6 Molecular Formula: C₁₀H₁₉N Molecular Weight: 153.26 g/mol

This technical guide provides an in-depth overview of **Geranylamine**, a naturally derived amine compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document covers the fundamental physicochemical properties, synthesis methodologies, and known biological activities of **Geranylamine** and its derivatives.

Physicochemical Data

The following table summarizes the key quantitative data for **Geranylamine**.

Property	Value	Reference
CAS Number	6246-48-6	[1] [2]
Molecular Weight	153.26 g/mol	[1] [2]
Molecular Formula	C ₁₀ H ₁₉ N	[1]
Boiling Point	105 °C at 19 mmHg	[3] [4]
Density	0.829 g/mL at 25 °C	[3] [4]
Refractive Index	n _{20/D} 1.476	[3] [4]

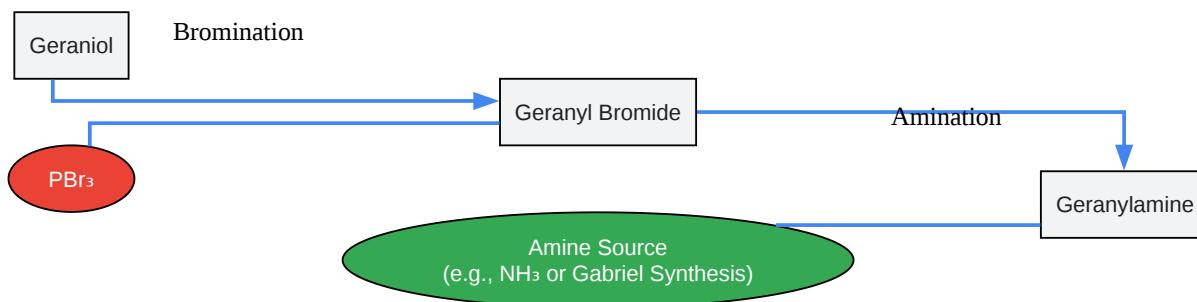
Synthesis of Geranylamine

Geranylamine can be synthesized through various chemical routes, most commonly starting from geraniol. The following section details a prevalent experimental protocol for its synthesis.

Experimental Protocol: Synthesis from Geraniol via Geranyl Bromide

This two-step synthesis involves the conversion of geraniol to geranyl bromide, followed by a reaction with an amine source.

Step 1: Synthesis of Geranyl Bromide


- **Reaction Setup:** In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve geraniol in a suitable anhydrous solvent such as diethyl ether or hexane.
- **Bromination:** Cool the solution to 0 °C in an ice bath. Add a brominating agent, such as phosphorus tribromide (PBr_3), dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude geranyl bromide. The product can be further purified by distillation under reduced pressure.

Step 2: Synthesis of **Geranylamine**

- **Amination:** Dissolve the purified geranyl bromide in a suitable solvent. Add an excess of an amine source, such as ammonia or a protected amine equivalent like sodium azide followed

by reduction. For direct amination with ammonia, the reaction is typically carried out in a sealed vessel at elevated temperature and pressure.

- **Gabriel Synthesis (Alternative):** A common and often higher-yielding method involves reacting geranyl bromide with potassium phthalimide to form N-geranylphthalimide. This intermediate is then treated with hydrazine hydrate in ethanol to cleave the phthalimide group and yield **Geranylamine**.
- **Work-up and Purification:** After the reaction is complete, the reaction mixture is worked up depending on the method used. For the Gabriel synthesis, after hydrazine treatment, the precipitated phthalhydrazide is filtered off. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The final product, **Geranylamine**, is typically purified by distillation under reduced pressure.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Geranylamine** from Geraniol.

Biological Activity and Potential Signaling Pathways

Direct research on the specific signaling pathways modulated by **Geranylamine** is limited in publicly available literature. However, studies on structurally related compounds and derivatives of **Geranylamine** provide insights into its potential biological activities and mechanisms of action.


Flavoring Agents

Geranylamine derivatives have been investigated for their properties as flavouring agents, particularly for enhancing umami taste in food products.

Antitumor and Antibacterial Activity

Derivatives of **Geranylamine** have shown promise in preclinical studies for their potential antitumor and antibacterial effects. While the direct mechanism of **Geranylamine** is not fully elucidated, research on analogous compounds suggests potential interactions with key cellular signaling pathways.

For instance, studies on other amine-containing natural products have demonstrated modulation of critical cancer-related pathways. Leelamine, a diterpene amine, has been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways in melanoma cells[5]. Similarly, Geraniin, a compound containing a geranyl group, has been found to inhibit the PI3K/AKT pathway in nasopharyngeal cancer cells[6]. Although these are not direct studies on **Geranylamine**, they suggest that the geranyl moiety, in combination with an amine group, could potentially interact with these fundamental cellular signaling cascades.

[Click to download full resolution via product page](#)

Inferred signaling pathways potentially modulated by **Geranylamine** derivatives.

It is important to note that the direct effects of **Geranylamine** on these pathways require further experimental validation. Researchers are encouraged to investigate these potential mechanisms of action to better understand the therapeutic potential of **Geranylamine** and its derivatives.

Conclusion

Geranylamine is a readily synthesizable compound with emerging biological activities of interest to the pharmaceutical and flavor industries. While its exact molecular mechanisms are still under investigation, the study of its derivatives suggests a potential for modulating key cellular signaling pathways involved in cell proliferation and survival. This technical guide provides a foundational understanding of **Geranylamine**'s properties and synthesis, aiming to facilitate further research and development in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Geranylamine 90 6246-48-6 [sigmaaldrich.com]
- 3. GERANYLAMINE | CAS#:6246-48-6 | Chemsoc [chemsoc.com]
- 4. 6246-48-6 CAS MSDS (GERANYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geraniin inhibits cell growth and promoted autophagy-mediated cell death in the nasopharyngeal cancer C666-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Geranylamine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3427868#geranylamine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com